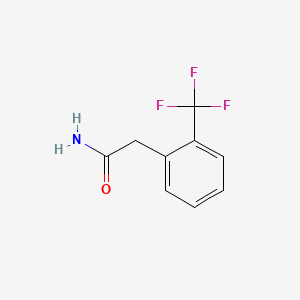

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol

Descripción general

Descripción

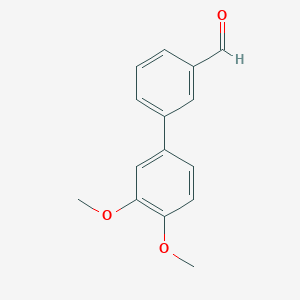

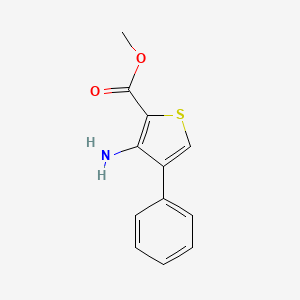

“(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol” is a complex organic compound. It contains an anthracene group, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings . The “S” in the name suggests that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .

Molecular Structure Analysis

The anthracene group in the molecule likely contributes to its planar structure and may impact its photophysical properties .Chemical Reactions Analysis

Anthracene and its derivatives are known to undergo various chemical reactions, including photoinduced reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the anthracene group and the trifluoroethanol group. Anthracene is known for its photophysical properties , while the trifluoroethanol group could contribute to the compound’s polarity and hydrogen bonding capabilities.Aplicaciones Científicas De Investigación

Electrochemistry and Electrogenerated Chemiluminescence :

- Research on starburst oligofluorenes, which contain anthracene, has shown significant potential in the field of electrochemistry and electrogenerated chemiluminescence (ECL). These compounds exhibit strong absorption in UV-vis and blue fluorescence emission, leading to applications in sensing and imaging technologies (Qi et al., 2016).

Photoinduced Diels-Alder Reactions :

- Anthracene derivatives, similar to (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol, have been studied for their role in photoinduced Diels-Alder reactions. These reactions show high diastereoselection, indicating potential in synthetic chemistry for creating specific molecular configurations (Atherton & Jones, 2001).

Electroluminescence in OLEDs :

- Derivatives of anthracene have been utilized in the synthesis of blue light emitters for organic light-emitting diodes (OLEDs). These materials exhibit enhanced electroluminescence properties, making them promising for display and lighting technologies (Lee et al., 2017).

Fluorescent Chemosensors :

- Anthracene-integrated compounds have been developed as efficient chemosensors. These sensors show high selectivity and sensitivity towards specific ions, such as aluminum, and have been applied in cellular imaging (Shree et al., 2019).

Synthesis of Cyclic Polymers :

- Anthracene-based compounds have been used to initiate the polyhomologation of specific chemicals to afford well-defined linear polyethylene. This novel strategy demonstrates the potential of anthracene derivatives in the field of polymer chemistry (Jiang et al., 2018).

Solid-State Fluorescence :

- The study of twisted π-conjugated molecules containing anthracene fluorophores has shown that these compounds can provide different fluorescent colors based on their crystal structure. This research opens doors for applications in optoelectronics and sensory technologies (Dong et al., 2012).

Mecanismo De Acción

Target of Action

Anthracene-based compounds are known to exhibit excimer fluorescence due to pairwise anthracene stacking . This suggests that the compound may interact with other molecules through π-π stacking interactions.

Mode of Action

The mode of action of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol involves the formation of excimers due to pairwise anthracene stacking . This results in high-efficiency fluorescence with an unexpectedly long lifetime . The trifluoroethanol group may contribute to the stability of these interactions, although this is speculative and would require further investigation.

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60646-30-2 | |

| Record name | (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60646-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol based on the provided research?

A1: The provided research highlights (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol primarily as a chiral solvating agent (CSA) [, , , ]. CSAs are chiral compounds used to differentiate between enantiomers of other chiral molecules in solution by forming transient diastereomeric complexes. These complexes often exhibit distinct NMR signals, allowing for the determination of enantiomeric purity and sometimes even absolute configuration.

Q2: How does (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol differentiate between enantiomers in NMR?

A2: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol interacts with enantiomers through non-covalent interactions, primarily hydrogen bonding [, ]. This interaction leads to the formation of diastereomeric complexes. These complexes exhibit different chemical environments, resulting in distinct chemical shifts in the 31P NMR spectra for each enantiomer, enabling their differentiation [, ].

Q3: Can you provide specific examples of molecules where (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol was successfully used for chiral discrimination in the provided research?

A3: The research demonstrates the successful application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol for chiral discrimination in various compounds:

- Cyclotriphosphazene derivatives: It helped determine the stereogenic properties of spiro-spiro, spiro-ansa, and ansa-ansa isomers of pentaerythritoxy-bridged cyclotriphosphazene derivatives by distinguishing their enantiomers in solution using 31P NMR [].

- Spirocyclic phosphazenes: It aided in analyzing the stereochemistry of various spirocyclic phosphazene derivatives, including those with stereogenic phosphorus atoms, again utilizing 31P NMR analysis [].

- Ferrocenylphosphazenes: It proved valuable in investigating the stereogenic properties of mono- and bisferrocenylphosphazene derivatives, contributing to a deeper understanding of their three-dimensional structures [, ].

Q4: What structural features of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol make it a suitable CSA?

A4: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol possesses structural features conducive to its role as a CSA:

- Anthryl group: The bulky and aromatic anthryl group provides steric hindrance and π-stacking possibilities, promoting selective interactions with analytes and influencing the stability of diastereomeric complexes [].

Q5: Besides NMR spectroscopy, has (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol been explored in other analytical techniques for chiral discrimination?

A5: Yes, research demonstrates the successful application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol as a chiral selector in High-Performance Liquid Chromatography (HPLC) for separating racemic mixtures [, , ]. Its incorporation in stationary phases enables the separation of enantiomers based on differential interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

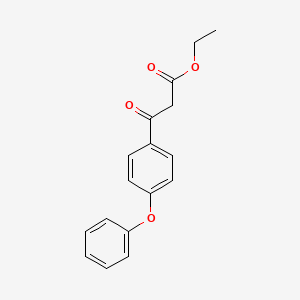

![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)